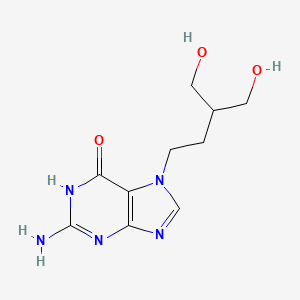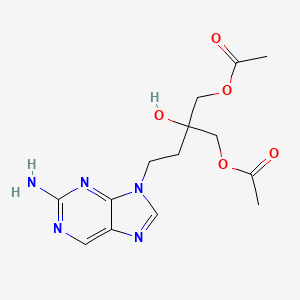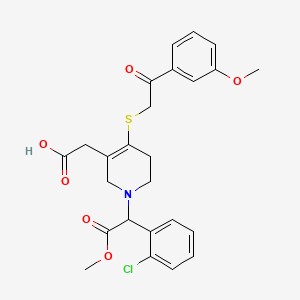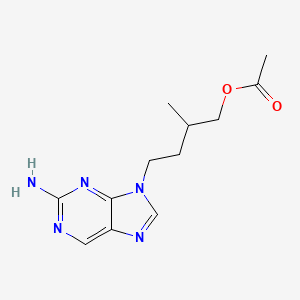
シクロピロックスβ-D-グルクロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ciclopirox beta-D-Glucuronide is a metabolite of Ciclopirox . It has a molecular weight of 383.39 and a molecular formula of C18H25NO8 . It contains a total of 54 bonds, including 29 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic hydroxylamine, 4 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .
Molecular Structure Analysis
Ciclopirox beta-D-Glucuronide has a molecular formula of C18H25NO8 . It contains 54 bonds in total, including 29 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic hydroxylamine, 4 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .Physical and Chemical Properties Analysis
Ciclopirox beta-D-Glucuronide has a molecular weight of 383.39 and a molecular formula of C18H25NO8 . It contains a total of 54 bonds, including 29 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic hydroxylamine, 4 hydroxyl groups, 3 secondary alcohols, and 1 aliphatic ether .科学的研究の応用
シクロピロックスβ-D-グルクロン酸の用途に関する包括的な分析
シクロピロックスβ-D-グルクロン酸は、確立された抗真菌薬であるシクロピロックスの誘導体です。グルクロン酸体の特定の用途は、シクロピロックス自体ほど広く文書化されていませんが、親化合物の薬理活性と、グルクロン酸が薬物代謝と薬物動態において果たす一般的な役割に基づいて、潜在的な用途を推測することができます。
抗真菌用途: シクロピロックスは、皮膚糸状菌、酵母、カビに対して効果的な広域スペクトル抗真菌特性で知られています {svg_1}。代謝産物であるシクロピロックスβ-D-グルクロン酸は、これらの特性の一部を保持し、抗真菌薬の代謝と排泄を理解することに焦点を当てた研究で使用できる可能性があります。
抗炎症研究: 親化合物は、軽度の抗炎症作用を示します {svg_2}。シクロピロックスβ-D-グルクロン酸は、その潜在的な抗炎症作用とその真菌感染における免疫応答の調節における役割を調べるために研究することができます。
耐性薬研究: シクロピロックスは、耐性の発達の可能性が低いユニークなメカニズムを持っています {svg_3}。シクロピロックスβ-D-グルクロン酸の研究は、代謝産物の耐性プロファイルとその抗真菌治療の全体的な有効性への貢献についての洞察を提供する可能性があります。
薬物動態モデリング: グルクロン酸は多くの場合、薬物の排泄に関与しています。シクロピロックスβ-D-グルクロン酸は、特にその分布、代謝、および排泄に関するシクロピロックスの薬物動態をモデル化するための研究に使用できます。
皮膚科学研究: シクロピロックスが皮膚感染症の治療に確立された用途を持つことを考えると、シクロピロックスβ-D-グルクロン酸は、特に皮膚の経皮吸収と局所抗真菌薬の代謝を理解する上で、皮膚科学研究に関連する可能性があります。
腫瘍学の可能性: シクロピロックスは、細胞増殖と血管新生を阻害する可能性を示しており、固形腫瘍の治療への応用が示唆されています {svg_4}。シクロピロックスβ-D-グルクロン酸は、特に癌治療における薬物代謝産物の役割を理解するために、同様の腫瘍学的な用途について研究される可能性があります。
爪浸透研究: シクロピロックス製剤は、ケラチン親和性と爪浸透性があるため、爪感染症に使用されています {svg_5}。シクロピロックスβ-D-グルクロン酸は、代謝産物が爪ケラチンへの薬物の浸透と保持にどのように影響するかを理解するために研究することができます。
Safety and Hazards
Ciclopirox, from which Ciclopirox beta-D-Glucuronide is derived, is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation . It is advised to avoid breathing dust, to wear protective gloves/clothing/eye protection/face protection, and to get medical advice/attention if feeling unwell .
将来の方向性
Ciclopirox, from which Ciclopirox beta-D-Glucuronide is derived, is a broad-spectrum antifungal medication that also has antibacterial and anti-inflammatory properties . It has been used for fungal skin infections and vaginal candidiasis, and more recently, it has been clinically investigated in seborrhoeic dermatitis and onychomycosis . Future research may focus on further exploring its potential uses and improving its efficacy and safety profile .
作用機序
Target of Action
Ciclopirox Beta-D-Glucuronide primarily targets a broad spectrum of fungal organisms, such as dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes . It also has antibacterial and anti-inflammatory properties .
Mode of Action
The compound’s main mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes . This results in the inhibition of the metal-dependent enzymes that are responsible for the degradation of peroxides within the fungal cell . Additionally, Ciclopirox may exert its effect by disrupting DNA repair, cell division signals and structures (mitotic spindles) as well as some elements of intracellular transport .
Biochemical Pathways
The affected pathways primarily involve the degradation of peroxides within the fungal cell . The compound’s high affinity for trivalent cations inhibits the metal-dependent enzymes in these pathways . This unique and multilevel mechanism of action provides a very low potential for the development of resistance in pathogenic fungi .
Pharmacokinetics
It is known that the compound is rapidly absorbed after oral administration and completely eliminated via feces and urine . Most of the compound is excreted either unchanged or as glucuronide .
Result of Action
The result of Ciclopirox Beta-D-Glucuronide’s action is the inhibition of fungal growth. It exhibits either fungistatic or fungicidal activity in vitro against a broad spectrum of fungal organisms . The compound also displays mild anti-inflammatory effects in biochemical and pharmacological models .
Action Environment
The action environment of Ciclopirox Beta-D-Glucuronide is primarily the fungal cell. These factors could include the pH of the media, the presence of nutritional supplements, and the susceptibility of the fungal organisms .
生化学分析
Biochemical Properties
Ciclopirox beta-D-Glucuronide, like Ciclopirox, is likely to interact with various enzymes, proteins, and other biomolecules. The main mode of action of Ciclopirox is its high affinity for trivalent cations, which inhibit essential co-factors in enzymes . This mechanism might also apply to Ciclopirox beta-D-Glucuronide.
Cellular Effects
Ciclopirox, from which Ciclopirox beta-D-Glucuronide is derived, exhibits either fungistatic or fungicidal activity in vitro against a broad spectrum of fungal organisms . It also displays mild anti-inflammatory effects in biochemical and pharmacological models . These effects might be shared by Ciclopirox beta-D-Glucuronide.
Molecular Mechanism
It is known that Ciclopirox, its parent compound, may exert its effect by disrupting DNA repair, cell division signals and structures (mitotic spindles) as well as some elements of intracellular transport .
Temporal Effects in Laboratory Settings
The parent compound Ciclopirox has been shown to have a steep dose-response curve for antimicrobial effects, indicating that small changes in dosage can cause considerable variations in the antimicrobial response .
Metabolic Pathways
Glucuronidation is the main metabolic pathway of Ciclopirox . Given that Ciclopirox beta-D-Glucuronide is a glucuronide metabolite of Ciclopirox, it is likely that it is involved in similar metabolic pathways.
Transport and Distribution
Ciclopirox penetrates into the deep layers of the skin, mucosal membranes, and nail keratin .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ciclopirox beta-D-Glucuronide involves the conversion of Ciclopirox into its glucuronide derivative through a series of chemical reactions.", "Starting Materials": [ "Ciclopirox", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Triethylamine (TEA)", "Methanol", "Dichloromethane (DCM)", "Diethyl ether", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Water (H2O)" ], "Reaction": [ "Ciclopirox is first activated with DCC and DMAP in DCM to form an intermediate.", "Glucuronic acid is then added to the intermediate in the presence of TEA in DCM to form the desired product.", "The product is purified by column chromatography using a solvent system of methanol and diethyl ether.", "The product is then treated with NaOH to remove the protecting groups.", "The resulting compound is then acidified with HCl to obtain the final product, Ciclopirox beta-D-Glucuronide." ] } | |
CAS番号 |
79419-54-8 |
分子式 |
C18H25NO8 |
分子量 |
383.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25)/t13-,14-,15+,16-,18-/m0/s1 |
InChIキー |
RRBPTSPRUYTJLL-RPUYLAQPSA-N |
異性体SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
正規SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
外観 |
White Solid |
melting_point |
220 - 225°C |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
1-[(6-Cyclohexyl-4-methyl-2-oxo-1(2H)-pyridinyl)oxy]-1-deoxy-β-D-glucopyranuronic Acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)












